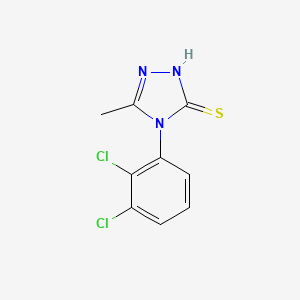

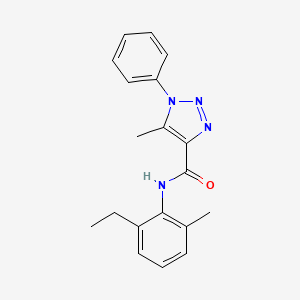

![molecular formula C18H13N3O B4617928 5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)

5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves various methodologies, including one-pot condensation reactions, cyclization of hydrazides, and oxidative cyclization methods. For instance, the synthesis of pyrrolyl 1,3,4-oxadiazole derivatives has been achieved through condensation and cyclization reactions, demonstrating the versatility of synthetic approaches for these heterocyclic compounds (Joshi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-oxadiazole derivatives often involves spectroscopic methods, including NMR, IR, and mass spectrometry. The structural characterization confirms the presence of the oxadiazole ring and its substitution patterns. The analysis of related compounds, such as 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, provides insights into the molecular structure and confirmation via IR, 1H NMR, and mass spectrometry (Kharchenko et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives includes their participation in various organic reactions, such as nucleophilic substitution and coupling reactions. These reactions are pivotal for functionalizing the oxadiazole ring and introducing diverse substituents, enhancing the compound's chemical properties.

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on polymorphism of related compounds reveal the impact of molecular packing and intermolecular interactions on the physical properties (Shishkina et al., 2019).

Applications De Recherche Scientifique

Therapeutic Applications and Drug Development

Oxadiazole derivatives, including 5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them promising candidates for drug development:

Anticancer Activity : Oxadiazole derivatives have been identified as potent anticancer agents, with mechanisms of action including enzyme inhibition, apoptosis induction, and cell cycle arrest. The structural feature of the oxadiazole ring facilitates effective binding with various biological targets, contributing to its anticancer efficacy (Verma et al., 2019).

Antimicrobial and Antifungal Properties : These compounds have shown significant antimicrobial and antifungal activities, attributed to their ability to interact with bacterial and fungal cell components, disrupting their function and leading to cell death (Glomb & Świątek, 2021).

Anti-inflammatory and Analgesic Effects : The oxadiazole nucleus has been associated with anti-inflammatory and analgesic activities, offering potential for the development of new treatments for inflammatory diseases and pain management (Bala, Kamboj, & Kumar, 2010).

Materials Science and Organic Electronics

Oxadiazole derivatives are also applied in materials science, particularly in the development of organic electronics and photoluminescent materials:

- Organic Light-Emitting Diodes (OLEDs) : The photoluminescent properties of oxadiazole-based compounds are exploited in the design of OLEDs. These materials can serve as efficient electron-transporting and emissive layers in OLEDs due to their excellent thermal and chemical stability, high photoluminescent quantum yield, and the presence of potential coordination sites for metal ions (Sharma, Om, & Sharma, 2022).

Propriétés

IUPAC Name |

5-phenyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-2-6-15(7-3-1)18-19-17(20-22-18)14-8-10-16(11-9-14)21-12-4-5-13-21/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOBMJCVICUOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4617868.png)

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)

![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)

![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)

![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)